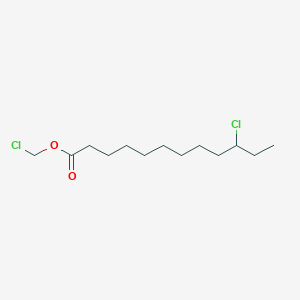
2-(6'-Methylheptanoyl)-3-hydroxymethyl-4-butanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide is a butan-4-olide compound that features a 6-methylheptanoyl substituent at position 3 and a hydroxymethyl substituent at position 4. This compound is known for its role as a signaling molecule in various biological processes, particularly in the regulation of secondary metabolite production in certain bacterial species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide can be achieved through several synthetic routes. One common method involves the reduction of diethyl formylsuccinate with sodium borohydride (NaBH4), followed by the protection of the hydroxyl group with a trimethylsilyl ether . Another approach includes the diastereoselective benzyloxymethylation of 3-(3-phenylpropanoyl)-4-isopropyloxazolidin-2-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as reduction, protection, and selective functional group transformations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the heptanoyl chain can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halides.
Wissenschaftliche Forschungsanwendungen
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide involves its role as a signaling molecule in bacterial quorum sensing. It triggers the formation of aerial mycelium and the biosynthesis of secondary metabolites such as streptomycin in Streptomyces griseus . The signaling is mediated by the RfpC/RpfG-Clp pathway, which regulates the transcription of biosynthetic genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-Butyrolactone: A functional parent of 2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide.
6-Methylheptanoyl-CoA: A related compound involved in fatty acid metabolism.
Uniqueness
2-(6’-Methylheptanoyl)-3-hydroxymethyl-4-butanolide is unique due to its specific role in bacterial quorum sensing and its ability to regulate the production of secondary metabolites. Its structural features, such as the 6-methylheptanoyl and hydroxymethyl substituents, contribute to its distinct biological activity.
Eigenschaften
CAS-Nummer |
84666-71-7 |
|---|---|
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-3-(1-hydroxy-6-methylheptyl)-3H-furan-2-one |
InChI |
InChI=1S/C13H22O4/c1-9(2)5-3-4-6-11(15)12-10(7-14)8-17-13(12)16/h8-9,11-12,14-15H,3-7H2,1-2H3 |
InChI-Schlüssel |
KWWDFKBLIRKORQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC(C1C(=COC1=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
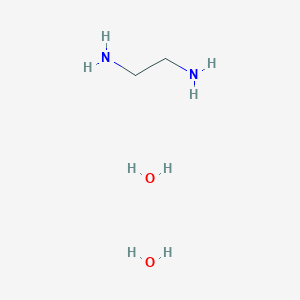
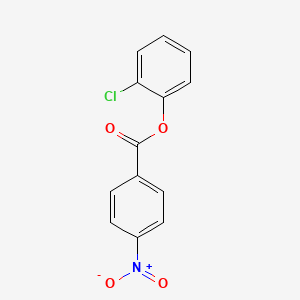
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
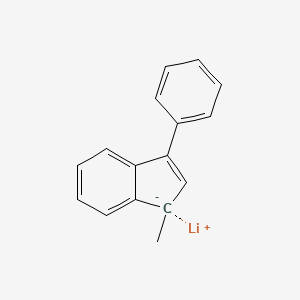
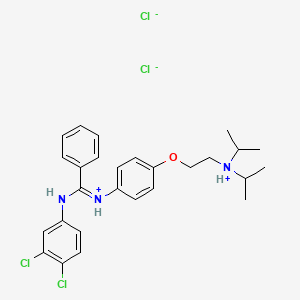
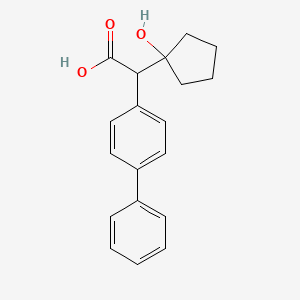
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

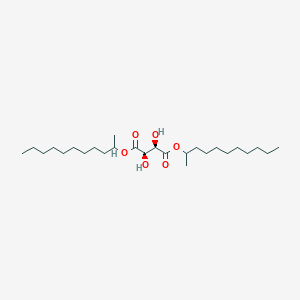
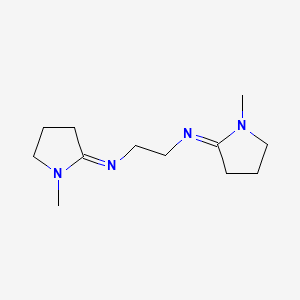
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
